

Spectroscopic Profile of 5-Bromo-2-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-methylpyrimidine**

Cat. No.: **B124572**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Bromo-2-methylpyrimidine**, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details the experimental parameters and presents the available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), facilitating its identification, characterization, and application in research and development.

Core Spectroscopic Data

The structural and electronic properties of **5-Bromo-2-methylpyrimidine** can be elucidated through a combination of spectroscopic techniques. The following sections present the available quantitative data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While experimental data for **5-Bromo-2-methylpyrimidine** is not readily available in public spectral databases, a predicted ¹H NMR spectrum suggests the following chemical shifts. It is crucial to note that predicted data should be confirmed with experimental results.

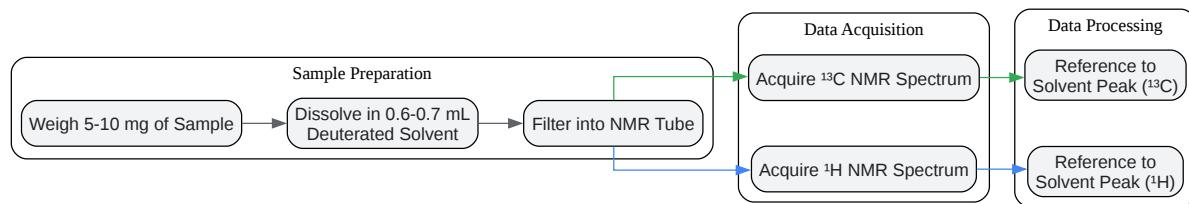
Table 1: Predicted ¹H NMR Spectral Data for **5-Bromo-2-methylpyrimidine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.87	Singlet	H4, H6
2.59	Singlet	-CH ₃

Prediction Source: iChemical[[1](#)]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Pyrimidines

Position	Carbon (¹³ C) δ (ppm)	Notes
C2	160 - 170	Carbon bearing the methyl group.
C4 / C6	155 - 160	Aromatic carbons adjacent to nitrogen.
C5	115 - 125	Carbon bearing the bromine atom.
-CH ₃	20 - 25	Methyl group carbon.


Note: These are approximate ranges based on similar pyrimidine structures. Actual values may vary based on solvent and other experimental conditions.

A standard protocol for acquiring NMR spectra of pyrimidine derivatives is as follows:

- Sample Preparation: Accurately weigh 5-10 mg of purified **5-Bromo-2-methylpyrimidine** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.[[2](#)][[3](#)] Ensure the sample is fully dissolved; sonication may be applied if necessary. Filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[[2](#)][[4](#)]
- ¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-

noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

- ^{13}C NMR Data Acquisition: The spectrum is typically acquired on the same instrument using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans (1024-4096 or more) is generally required. A relaxation delay of 2-10 seconds is recommended. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

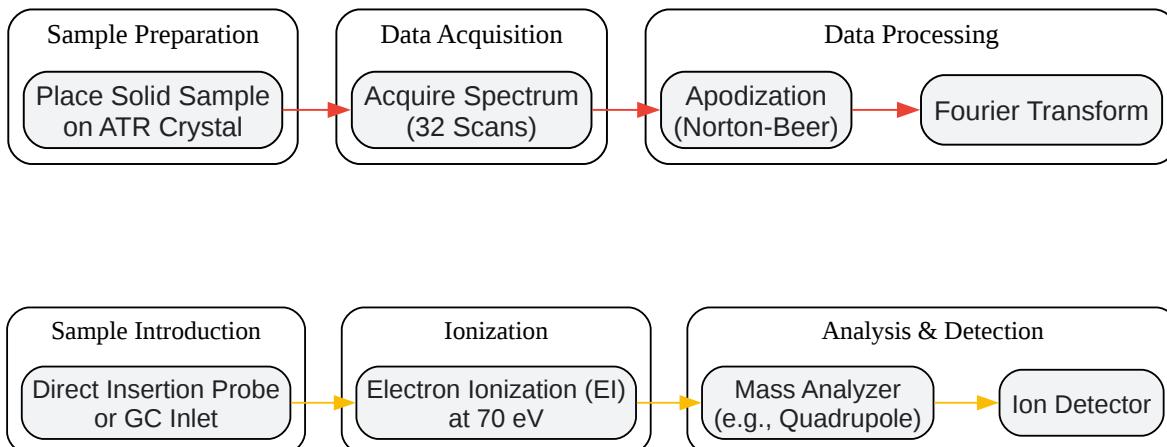
[Click to download full resolution via product page](#)

NMR Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The ATR-IR spectrum for **5-Bromo-2-methylpyrimidine** has been recorded and key experimental details are available.

Table 3: Key IR Absorption Bands for **5-Bromo-2-methylpyrimidine**


Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium to Weak	Aromatic C-H Stretch
2980 - 2870	Medium	Methyl (-CH ₃) C-H Stretch
1600 - 1550	Medium to Strong	Aromatic Ring C=C & C=N Stretch
1480 - 1400	Medium to Strong	Aromatic Ring Skeletal Vibrations
1470 - 1430	Medium	Methyl (-CH ₃) Asymmetric Bend
1390 - 1370	Medium to Weak	Methyl (-CH ₃) Symmetric Bend
650 - 510	Medium to Strong	C-Br Stretch

Note: This table represents typical regions for the assigned vibrations.

The provided IR data was obtained using the ATR technique, which is suitable for solid samples.

- Instrument: Bruker Tensor 27 FT-IR Spectrometer.
- Accessory: DuraSample IR.
- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition:
 - Apodization: Norton-Beer, medium.
 - Detector: RT-DLaTGS.
 - Number of Scans: 32.
 - Resolution: 8 cm⁻¹.

- Frequency Range: 3998.34 cm⁻¹ to 339.463 cm⁻¹.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-methylpyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124572#spectroscopic-data-for-5-bromo-2-methylpyrimidine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com